
Bis(2-methylpentyl)phosphinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-methylpentyl)phosphinic acid: is an organophosphorus compound with the molecular formula C12H27O2P. It is a phosphinic acid derivative, characterized by the presence of two 2-methylpentyl groups attached to the phosphorus atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methylpentyl)phosphinic acid typically involves the reaction of sodium hypophosphite with 2-methylpentyl halides under controlled conditions. The reaction is carried out in the presence of a solvent and a catalyst, often under reflux conditions to ensure complete reaction. The product is then purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is obtained through a series of purification steps, including distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2-methylpentyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the 2-methylpentyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(2-methylpentyl)phosphinic acid is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It can inhibit certain phosphatases, making it a valuable tool in studying enzyme mechanisms and developing therapeutic agents .
Medicine: The compound’s ability to inhibit enzymes has potential therapeutic applications. It is being explored as a lead compound for developing drugs targeting specific enzymes involved in diseases such as cancer and neurodegenerative disorders .
Industry: In industrial applications, this compound is used as an extractant in hydrometallurgy. It helps in the selective extraction of metals from ores, improving the efficiency of metal recovery processes .
Wirkmechanismus
The mechanism of action of bis(2-methylpentyl)phosphinic acid involves its interaction with molecular targets, primarily enzymes. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition occurs through the formation of a stable complex between the phosphinic acid group and the enzyme’s active site residues. The molecular pathways involved include the disruption of enzyme-substrate interactions and the stabilization of enzyme-inhibitor complexes .
Vergleich Mit ähnlichen Verbindungen
- Bis(2,4,4-trimethylpentyl)phosphinic acid
- Bis(2-ethylhexyl)phosphinic acid
- Bis(2-methylbutyl)phosphinic acid
Comparison: Bis(2-methylpentyl)phosphinic acid is unique due to its specific 2-methylpentyl groups, which confer distinct steric and electronic properties. Compared to bis(2,4,4-trimethylpentyl)phosphinic acid, it has a different branching pattern, affecting its reactivity and binding affinity. The presence of 2-methylpentyl groups also influences its solubility and stability, making it suitable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
185221-71-0 |
|---|---|
Molekularformel |
C12H27O2P |
Molekulargewicht |
234.32 g/mol |
IUPAC-Name |
bis(2-methylpentyl)phosphinic acid |
InChI |
InChI=1S/C12H27O2P/c1-5-7-11(3)9-15(13,14)10-12(4)8-6-2/h11-12H,5-10H2,1-4H3,(H,13,14) |
InChI-Schlüssel |
PZYNEQGDCTYVPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)CP(=O)(CC(C)CCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1,1',1''-[[[(1S)-1-methyl-2-propynyl]oxy]methylidyne]tris-](/img/structure/B14269788.png)
![Phenyl [4-(piperidin-1-yl)phenyl]carbamate](/img/structure/B14269795.png)
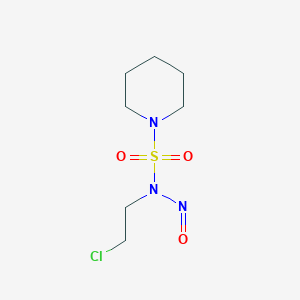
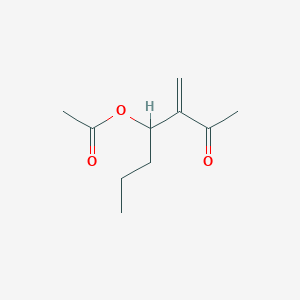
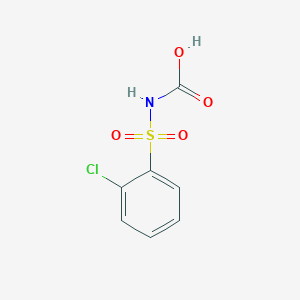

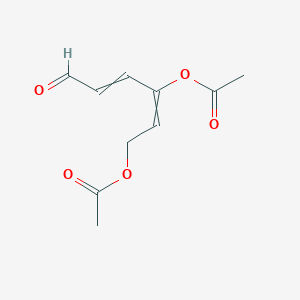


![[Bis(4-methoxyphenyl)(phenyl)methoxy]acetic acid](/img/structure/B14269869.png)
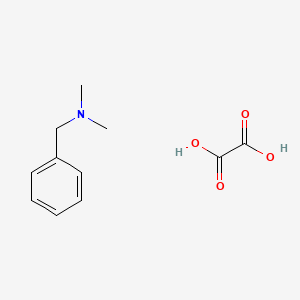
![2-{[(3,5-Dichlorophenyl)sulfanyl]methyl}-5-methoxy-5-oxopentanoate](/img/structure/B14269879.png)

![1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]propan-1-one](/img/structure/B14269901.png)
